molecular formula C16H30N2O5S B13133205 Boc-Met-Leu-OH

Boc-Met-Leu-OH

Cat. No.: B13133205
M. Wt: 362.5 g/mol
InChI Key: XMZUESJXUFGXQI-RYUDHWBXSA-N
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Description

Boc-Met-Leu-OH is a protected dipeptide derivative comprising methionine (Met) and leucine (Leu) residues, with a tert-butoxycarbonyl (Boc) group at the N-terminus. The Boc group enhances solubility in organic solvents (e.g., DMF) and stabilizes the peptide during synthesis . Its synthesis likely employs carbodiimide coupling agents (e.g., DCC or HATU) and activating reagents like HOSu, as seen in similar tripeptide syntheses (e.g., H-Met-Met-Met-OH) .

Properties

Molecular Formula

C16H30N2O5S

Molecular Weight

362.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C16H30N2O5S/c1-10(2)9-12(14(20)21)17-13(19)11(7-8-24-6)18-15(22)23-16(3,4)5/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1

InChI Key

XMZUESJXUFGXQI-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Met-Leu-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added sequentially. The Boc group is used to protect the amino group of the methionine and leucine residues during the synthesis. The Boc group is removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Met-Leu-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-Met-Leu-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of larger peptide chains .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight Solubility Configuration Key Features References
Boc-Met-Leu-OH C₁₂H₂₂N₂O₅S* ~336.4* DMF, acetic acid* L/L Dipeptide with Met-Leu Inferred
Boc-Leu-OH C₁₁H₂₁NO₄ 231.29 Acetic acid L Crystalline powder, >99% purity
Boc-D-Leu-OH·H₂O C₁₁H₂₁NO₄·H₂O 249.3 Not specified D Hydrated form, chiral
Boc-N-Me-Nle-OH C₁₂H₂₃NO₄ 245.32 Organic solvents L N-methyl norleucine analog
Fmoc-L-Leu-OH C₂₁H₂₃NO₄ 353.4 HPLC-compatible L Fmoc protection, enantiomer analysis
Boc-Leu-Phe-Pro-OH C₂₅H₃₇N₃O₆ 475.585 DMF L/L/L Tripeptide, 61% synthesis yield

*Inferred based on structural analogs.

Key Observations :

  • Protecting Groups : Boc offers acid-labile protection, while Fmoc (in Fmoc-L-Leu-OH) requires basic conditions for removal, influencing synthetic strategies .
  • Chirality : D-configured analogs (e.g., Boc-D-Leu-OH) exhibit altered receptor binding profiles compared to L-forms, as seen in formyl peptide receptor studies .
  • Side-Chain Modifications: Boc-N-Me-Nle-OH replaces Leu’s isobutyl side chain with norleucine (linear hexane) and N-methylation, enhancing metabolic stability .

Key Findings :

  • Coupling Efficiency : Boc-Leu-Phe-Pro-OH’s 61% yield highlights challenges in multi-step peptide synthesis .
  • Receptor Binding: Non-formylated peptides (e.g., MMWLL) activate formyl peptide receptors, but mutations (e.g., D106N) alter specificity, emphasizing the role of chirality and side chains .
  • Conformational Analysis: Crystal structures of Boc-Pro-dehydro-Leu-OCH₃ reveal β-bend conformations and non-planar amide bonds, suggesting this compound may adopt similar structural motifs .

Research Implications and Limitations

  • Structural Gaps : Direct data on this compound’s crystallography or toxicity are absent; inferences rely on analogs like Boc-Pro-dehydro-Leu-OCH₃ .
  • Chirality Effects : D-forms (e.g., Boc-D-Leu-OH) may disrupt biological activity, warranting enantioselective synthesis methods .
  • Analytical Challenges : Chemical analysis of peptides in articles is costly and complex, per REACH guidelines .

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